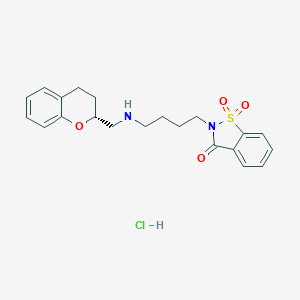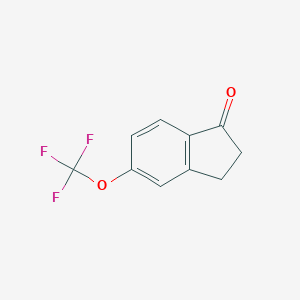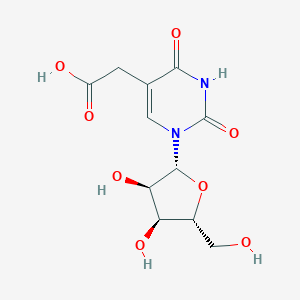
5-Carboxymethyluridine
Descripción general
Descripción
5-Carboxymethyluridine (5-CM-U) is a modified nucleoside, a derivative of uridine . It is a naturally occurring, RNA-derived modified ribonucleoside used in vaccine and cancer research . It is one of the four basic components of ribonucleic acid (RNA) .
Molecular Structure Analysis
The molecular formula of 5-CM-U is C11H14N2O8 . It is a nucleoside with a uracil base and a ribose sugar where the uracil is modified by the addition of a carboxymethyl group .
Physical And Chemical Properties Analysis
5-CM-U is a white to off-white powder . It has a molecular weight of 302.24 . The density is predicted to be 1.717±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Isolation from Cancer Urine : 5-Carboxymethyluridine was isolated from the urine of a lung carcinoma patient, indicating its potential role as a biomarker for certain types of cancer (Tworek et al., 1986).
Cell-free Enzymic Esterification : Studies on the esterification of 5-Carboxymethyluridine residues in yeast tRNA found that these residues can be converted to methyl 5-carboxymethyluridine, indicating a role in RNA modification processes (Bronskill et al., 1972).
Presence in tRNA Anticodon : The methylester of 5-Carboxymethyluridine was identified in the anticodon of tRNA from brewer's yeast, suggesting a specific role in the structure and function of tRNA (Kuntzel et al., 1975).
Conformational Study : Proton magnetic resonance studies of 5-Carboxymethyluridine and similar compounds showed that the 5-substituent does not significantly alter the furanose puckers, indicating stability in nucleosides' structure (Lipnick & Fissekis, 1980).
Taste Modulatory Activity : Research on Maillard-derived pyridinium betaines identified 1-carboxymethyl-5-hydroxy-2-hydroxymethylpyridinium as a potential bitter taste-suppressing molecule, suggesting applications in food science (Soldo & Hofmann, 2005).
Drug Delivery Systems : Carboxymethyl starch-chitosan nanoparticles incorporating 5-aminosalicylic acid were studied for targeted drug delivery to the colon, indicating potential pharmaceutical applications (Saboktakin et al., 2011).
Biosynthesis of Antibiotics : The biosynthesis of carbapenem antibiotics involves enzymes like carbapenam synthetase, which uses 5-carboxymethyl proline as a substrate, highlighting its role in antibiotic production (Gerratana et al., 2003).
Propiedades
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O8/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQJBLSWXIJLA-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175143 | |
| Record name | 5-Carboxymethyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxymethyluridine | |
CAS RN |
20964-06-1 | |
| Record name | 5-Carboxymethyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20964-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxymethyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020964061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxymethyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
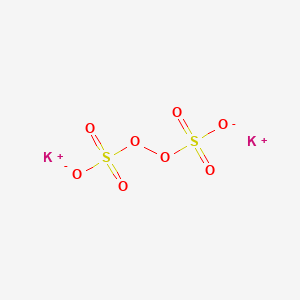
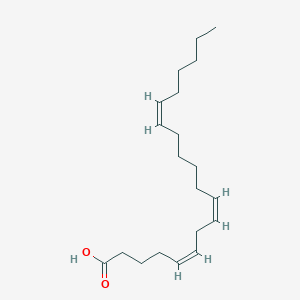
![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)
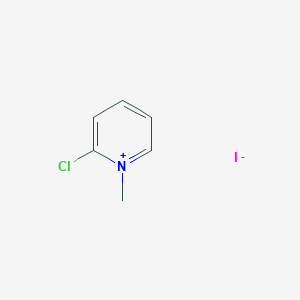
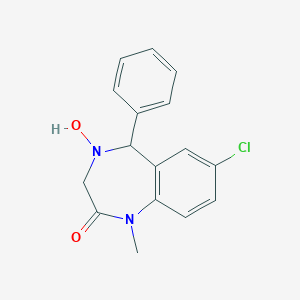
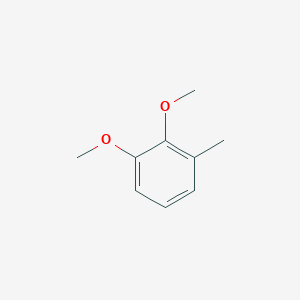
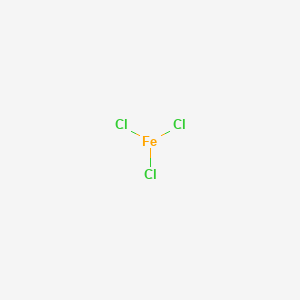

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

